molecular formula C8H14N2S B13080374 Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine

Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine

Cat. No.: B13080374
M. Wt: 170.28 g/mol
InChI Key: DCIKSEKWZRJGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine is an organic compound characterized by the presence of an isopropyl group attached to a thiazole ring, which is further substituted with a methyl group at the 2-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Amine Introduction: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with a halogenated thiazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor.

    Catalytic Processes: Catalysts may be employed to enhance the reaction rates and selectivity, particularly in the alkylation and amination steps.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Bases: Sodium hydroxide or potassium carbonate for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydrothiazole derivatives.

    Substitution Products: Various amine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving thiazole derivatives.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the development of antimicrobial or anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism by which Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine exerts its effects depends on its interaction with molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The isopropyl and amine groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-thiazol-5-ylmethyl-amine: Lacks the isopropyl group, which may affect its binding properties and reactivity.

    Isopropyl-thiazol-5-ylmethyl-amine: Lacks the methyl group at the 2-position, potentially altering its chemical behavior.

Uniqueness

Isopropyl-(2-methyl-thiazol-5-ylmethyl)-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the isopropyl and methyl groups enhances its versatility in synthetic applications and its potential efficacy in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-5-yl)methyl]propan-2-amine

InChI

InChI=1S/C8H14N2S/c1-6(2)9-4-8-5-10-7(3)11-8/h5-6,9H,4H2,1-3H3

InChI Key

DCIKSEKWZRJGSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CNC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.